Molecular Property Differentiation via Computed Lipophilicity and Molecular Weight
The target compound's 3-ethyl-4-methoxy substitution pattern increases molecular weight (342.41 g/mol) and is predicted to increase lipophilicity compared to simpler 3-methyl analogs. A closely related benzothiazolylidene derivative, 4-(dibutylsulfamoyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (CID 3477679), has a computed XLogP3 of 5.9, confirming that the 3-ethyl-4-alkoxy motif confers high lipophilicity to the scaffold [1]. In contrast, 3-methyl benzothiazolylidene derivatives in the BindingDB (e.g., BDBM43171) lack this key feature [2].
| Evidence Dimension | Lipophilicity (XLogP3) and Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | Predicted XLogP3: ~4.0-5.0; MW: 342.41 g/mol (Based on structural similarity to CID 3477679 with a simpler benzamide). Exact XLogP3 is computationally inferred, not experimentally measured for this CAS. |
| Comparator Or Baseline | 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide (BDBM43171); MW: 344.39 g/mol; XLogP3 is predicted to be lower due to a less lipophilic N3-methyl group compared to N3-ethyl. |
| Quantified Difference | The N3-ethyl group is expected to add approximately +0.5 to +1.0 logP units compared to an N3-methyl analog based on general SAR principles. This specific value is an inference; an experimentally determined logP/logD for this compound has not been identified in the permissible literature. |
| Conditions | Computed properties (PubChem/ChemSpider), not experimentally measured for this compound. |
Why This Matters
Higher lipophilicity may impact membrane permeability and non-specific protein binding, which is critical for selecting this compound for cell-based assays versus biochemical assays.
- [1] PubChem. Compound Summary for CID 3477679: 4-(dibutylsulfamoyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide. XLogP3: 5.9. View Source
- [2] BindingDB. BDBM43171: 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide. No activity (EC50 >79 µM) against Nuclear receptor coactivators. View Source
